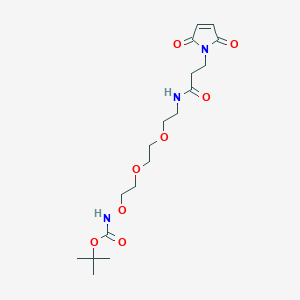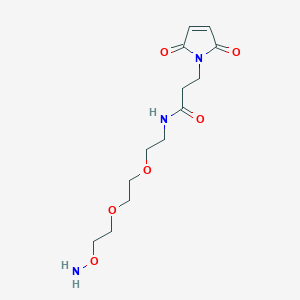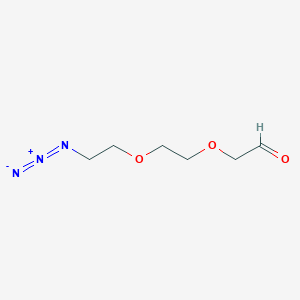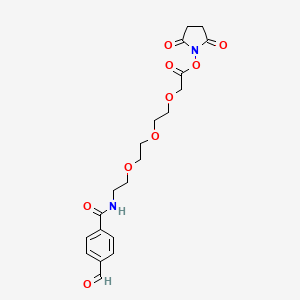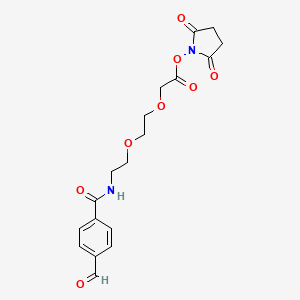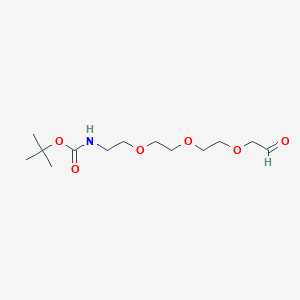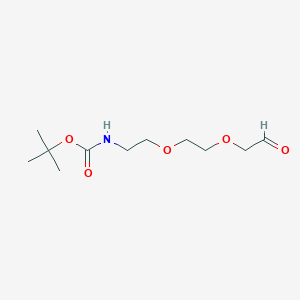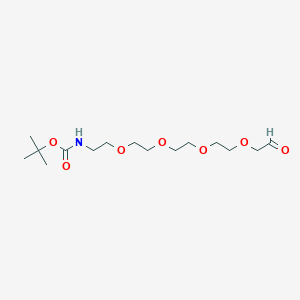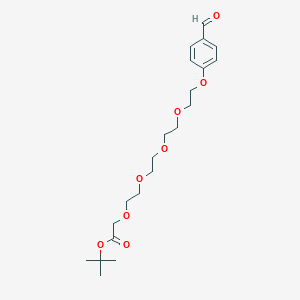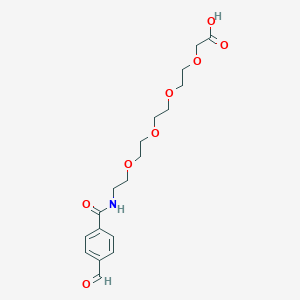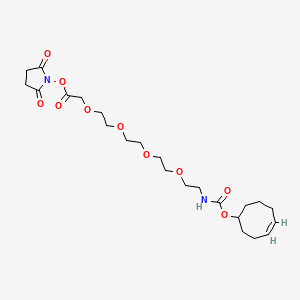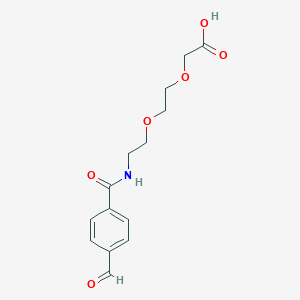
Ald-benzoylamide-PEG2-CH2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ald-benzoylamide-PEG2-CH2 acid is a chemical compound that has garnered significant interest in pharmaceutical research and development. One of its primary applications is as a linker in drug development, where it is used to connect two different molecules or fragments to create a single molecule with improved pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 acid typically involves the following steps:
Formation of Benzoylamide: The initial step involves the reaction of benzoyl chloride with an amine to form benzoylamide.
PEGylation: The benzoylamide is then reacted with polyethylene glycol (PEG) to introduce the PEG moiety.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ald-benzoylamide-PEG2-CH2 acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ald-benzoylamide-PEG2-CH2 acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ald-benzoylamide-PEG2-CH2 acid involves its role as a linker molecule. By connecting two different molecules or fragments, it enhances the pharmacological properties of the resulting compound. The polyethylene glycol (PEG) moiety improves solubility and reduces immunogenicity, while the benzoyl group provides stability and specificity . The carboxylic acid group allows for further functionalization and conjugation with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Ald-benzoylamide-PEG3-CH2 acid
- Ald-benzoylamide-PEG4-CH2 acid
Uniqueness
Ald-benzoylamide-PEG2-CH2 acid is unique due to its specific combination of functional groups and spacer length. The PEG2 moiety provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. In comparison, Ald-benzoylamide-PEG3-CH2 acid and Ald-benzoylamide-PEG4-CH2 acid have longer PEG chains, which can affect their solubility and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-9-11-1-3-12(4-2-11)14(19)15-5-6-20-7-8-21-10-13(17)18/h1-4,9H,5-8,10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNDFOGJHQEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
